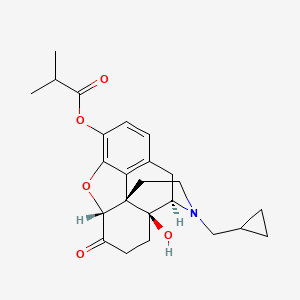
O-Isobutyryl Naltrexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Isobutyryl Naltrexone is a complex organic compound with significant pharmacological properties. This compound belongs to the class of morphinan derivatives, which are known for their potent analgesic effects. It is structurally characterized by a cyclopropylmethyl group, a hydroxy group, and an epoxymorphinan core, making it a unique and highly specialized molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Isobutyryl Naltrexone typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Epoxymorphinan Core: This is achieved through a series of cyclization reactions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the morphinan core using cyclopropylmethyl halides under basic conditions.
Esterification: The final step involves the esterification of the hydroxyl group with 2-methylpropanoic acid using acid chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control of reaction parameters, and employing advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
O-Isobutyryl Naltrexone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl derivatives.
科学的研究の応用
O-Isobutyryl Naltrexone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interaction with opioid receptors and its potential as a pain management drug.
Medicine: Investigated for its analgesic properties and potential use in treating chronic pain conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission and modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic effects.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a similar mechanism of action.
Uniqueness
O-Isobutyryl Naltrexone is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the ester linkage, which may confer different pharmacokinetic properties and receptor binding affinities compared to other morphinan derivatives.
特性
CAS番号 |
861238-38-2 |
|---|---|
分子式 |
C24H29NO5 |
分子量 |
411.5 g/mol |
IUPAC名 |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C24H29NO5/c1-13(2)22(27)29-17-6-5-15-11-18-24(28)8-7-16(26)21-23(24,19(15)20(17)30-21)9-10-25(18)12-14-3-4-14/h5-6,13-14,18,21,28H,3-4,7-12H2,1-2H3/t18-,21+,23+,24-/m1/s1 |
InChIキー |
HULCZJLVCAMAJD-QOFIPBISSA-N |
SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
異性体SMILES |
CC(C)C(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |
正規SMILES |
CC(C)C(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















